molecular formula C17H27NO2S B4071704 3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE

3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE

Cat. No.: B4071704
M. Wt: 309.5 g/mol
InChI Key: ZQCBSLHJURCUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE is a complex organic compound with a unique structure that includes a piperidine ring substituted with a benzenesulfonyl group and various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE typically involves multi-step organic reactions. One common method includes the sulfonylation of a piperidine derivative with a benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PYRROLIDINE
  • 3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]MORPHOLINE

Uniqueness

3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,5-dimethyl-1-[4-(2-methylpropyl)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-13(2)9-16-5-7-17(8-6-16)21(19,20)18-11-14(3)10-15(4)12-18/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCBSLHJURCUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE
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3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE
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3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE
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3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE
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3,5-DIMETHYL-1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PIPERIDINE

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